molecular formula C21H24N2O4S B5121756 butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate CAS No. 6462-17-5

butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B5121756
CAS No.: 6462-17-5
M. Wt: 400.5 g/mol
InChI Key: GCPWUOIRKSXEMI-UHFFFAOYSA-N
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Description

Butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound with the molecular formula C21H24N2O4S. This compound is known for its unique structure, which includes a benzoate ester linked to a carbamothioyl group and an ethoxyphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-ethoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then esterified with butanol in the presence of a catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethoxyphenyl group.

    Reduction: Reduced forms of the carbamothioyl group.

    Substitution: Substituted derivatives at the ethoxyphenyl moiety.

Scientific Research Applications

Butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate

Uniqueness

Butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

butyl 4-[(3-ethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-3-5-13-27-20(25)15-9-11-17(12-10-15)22-21(28)23-19(24)16-7-6-8-18(14-16)26-4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPWUOIRKSXEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367764
Record name STK148394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6462-17-5
Record name STK148394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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